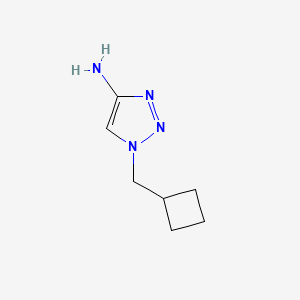

1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)triazol-4-amine |

InChI |

InChI=1S/C7H12N4/c8-7-5-11(10-9-7)4-6-2-1-3-6/h5-6H,1-4,8H2 |

InChI Key |

IYUOPJIFXPISSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The cyclobutylmethyl group can be introduced through various synthetic strategies, such as using cyclobutylmethyl azide or cyclobutylmethyl alkyne as starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as copper(I) salts, to accelerate the cycloaddition reaction. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce amines or other nitrogen heterocycles.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The cyclobutylmethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features, physicochemical properties, and synthetic data for 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine and analogous compounds:

Key Observations

Electronic Effects :

- Electron-withdrawing groups (e.g., CF3 in S1 , nitro in ) increase electrophilicity and may enhance binding to electron-rich biological targets.

- Electron-donating groups (e.g., methyl in ) improve solubility but reduce metabolic stability.

Steric and Lipophilic Profiles :

- The cyclobutylmethyl group balances steric bulk and lipophilicity, offering advantages in passive diffusion compared to bulky aromatic substituents (e.g., benzothiazole in ).

- Aromatic substituents (e.g., benzyl in , chlorobenzyl in ) enhance π-π stacking but may reduce solubility.

Synthetic Accessibility :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole synthesis . Yields vary significantly; S1 achieved 60% yield, while other compounds lack reported data.

- Cyclobutylmethyl derivatives may require specialized azide precursors, complicating synthesis compared to benzyl or phenyl analogs.

Biological Relevance :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine to achieve high yield and purity?

The synthesis typically involves multi-step protocols, including cycloaddition (e.g., Huisgen "click" chemistry) or cyclocondensation of azide and alkyne precursors. Key factors include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

- Catalysts : Copper(I) catalysts (e.g., CuBr) improve regioselectivity in triazole formation .

- Temperature control : Reactions often proceed at 35–80°C to balance yield and side-product formation . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., cyclobutylmethyl group at N1) .

- X-ray diffraction : Resolves intramolecular interactions, such as hydrogen bonding stabilizing the triazole core .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] vs. calculated) .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Accelerated stability studies : Expose the compound to extreme pH (2–12) and temperatures (40–60°C) for 48–72 hours.

- Analytical monitoring : Use HPLC to track degradation products; >90% recovery indicates robustness .

- Storage recommendations : Store at −20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can contradictory biological activity data for triazole derivatives be resolved, particularly regarding substituent effects?

- Systematic SAR studies : Compare analogs with varied substituents (e.g., halogens, methoxy groups) on the triazole or cyclobutylmethyl moieties. For example:

| Substituent Position | Activity (IC, μM) | Target |

|---|---|---|

| 4-Fluorophenyl | 0.12 ± 0.03 | Kinase A |

| 3-Methoxyphenyl | 2.5 ± 0.6 | Kinase A |

| Data from such studies highlight steric/electronic influences on target binding . |

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinases) and rationalize discrepancies .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

- DFT/B3LYP calculations : Optimize geometry at the 6-311G(d,p) level to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites .

- HOMO-LUMO analysis : Predict redox behavior; a small bandgap (<4 eV) suggests potential for charge-transfer interactions .

- Mulliken charges : Quantify charge distribution to guide functionalization strategies (e.g., amine group as a hydrogen-bond donor) .

Q. What strategies mitigate regioselectivity challenges during triazole synthesis?

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves selectivity .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) while maintaining the triazole core?

- Bioisosteric replacement : Substitute cyclobutylmethyl with other alicyclic groups (e.g., cyclopentyl) to assess steric effects .

- Functional group addition : Introduce electron-withdrawing groups (e.g., nitro) at the triazole C4 position to modulate electronic properties .

Q. What experimental approaches elucidate the mechanism of action of this compound in biological systems?

- Kinase inhibition assays : Use ADP-Glo™ to measure ATPase activity in dose-response studies .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .

- Catalyst recycling : Recover copper catalysts using magnetic nanoparticles to reduce waste .

Q. What analytical protocols validate the compound’s purity and identity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.